![molecular formula C14H18 B13612483 1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
1-Methyl-1-phenylspiro[3.3]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-phenylspiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, meaning it can mimic the properties of benzene rings in various chemical and biological contexts
准备方法
The synthesis of 1-Methyl-1-phenylspiro[3.3]heptane typically involves the following methods:
Linear Approaches: These include the addition of ketenes to activated or strained alkenes, alkylation of malonate esters, and rearrangements of cyclopropanes.
Modular Approach: This method involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which are then hydrolyzed to yield spiro[3.3]heptanes. This approach is advantageous due to its efficiency and the availability of starting materials.
化学反应分析
1-Methyl-1-phenylspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
1-Methyl-1-phenylspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold in drug design to improve the physicochemical properties and bioactivity of pharmaceutical compounds.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of specialty chemicals and materials due to its stability and reactivity.
作用机制
The mechanism by which 1-Methyl-1-phenylspiro[3.3]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites that are typically occupied by benzene rings, thereby modulating the activity of the target molecules . This interaction can lead to various biological effects, including enzyme inhibition and receptor activation.
相似化合物的比较
1-Methyl-1-phenylspiro[3.3]heptane can be compared to other spirocyclic compounds such as:
Spiro[3.3]hepta-1,5-diene: This compound exhibits axial chirality and is used in stereochemical studies.
2,6-Dichlorospiro[3.3]heptane: Known for its axial chirality, this compound is used in studies of stereochemistry and chirality.
The uniqueness of this compound lies in its ability to mimic benzene rings while providing a three-dimensional structure that can enhance the bioactivity and stability of the compounds it is incorporated into .
属性
分子式 |
C14H18 |
|---|---|
分子量 |
186.29 g/mol |
IUPAC 名称 |
3-methyl-3-phenylspiro[3.3]heptane |
InChI |
InChI=1S/C14H18/c1-13(12-6-3-2-4-7-12)10-11-14(13)8-5-9-14/h2-4,6-7H,5,8-11H2,1H3 |
InChI 键 |
BEEBXMVRDDXMCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC12CCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




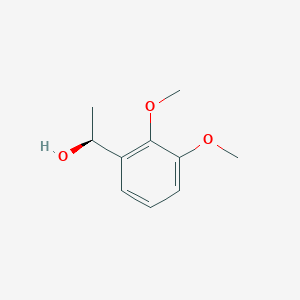

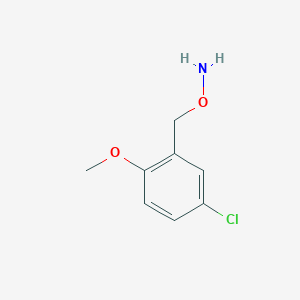
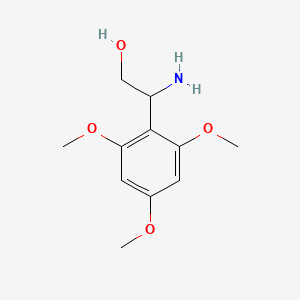
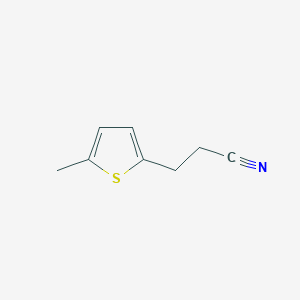
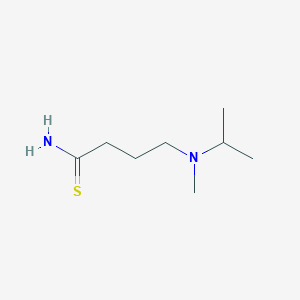
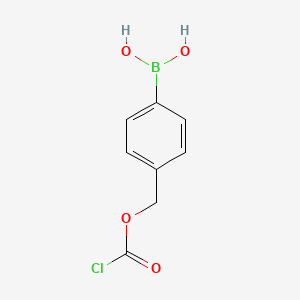
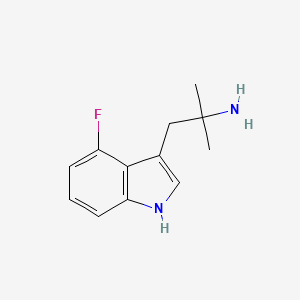
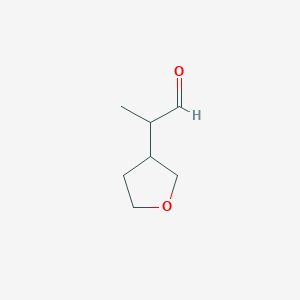
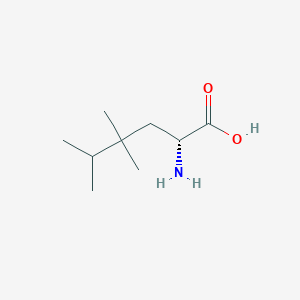

![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
